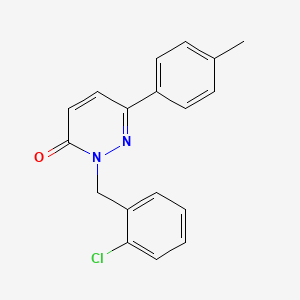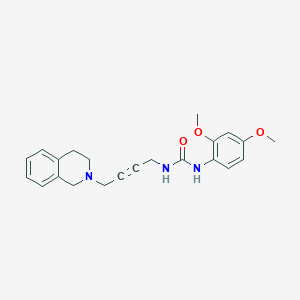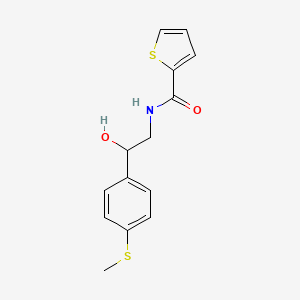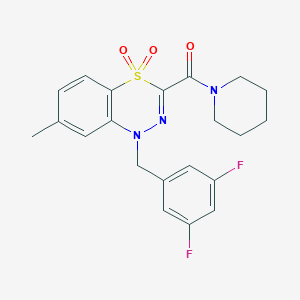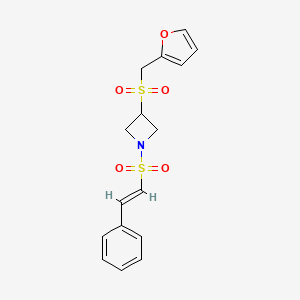
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfone group and an azetidine ring.
Mecanismo De Acción
The mechanism of action of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth. Additionally, it has been shown to have minimal toxicity in animal models, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine in lab experiments is its potential as a therapeutic agent for treating inflammation and cancer. Additionally, it has shown promising results as a photoresponsive material, which can be used in the development of advanced materials. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential as a therapeutic agent. Another direction is to explore its potential as a photoresponsive material and its applications in the development of advanced materials. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of furan-2-carbaldehyde with ethylmagnesium bromide to form furan-2-methanol. The second step involves the reaction of furan-2-methanol with sulfur trioxide to form furan-2-sulfonic acid. The third step involves the reaction of furan-2-sulfonic acid with N-phenyl-1,2-ethylenediamine to form (E)-3-((furan-2-ylmethyl)sulfonyl)-1-phenylaziridine. The final step involves the reaction of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-phenylaziridine with styrene oxide to form this compound.
Aplicaciones Científicas De Investigación
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as a therapeutic agent in treating cancer. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a photoresponsive material, which can be used in the development of advanced materials.
Propiedades
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[(E)-2-phenylethenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c18-23(19,13-15-7-4-9-22-15)16-11-17(12-16)24(20,21)10-8-14-5-2-1-3-6-14/h1-10,16H,11-13H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSOQAHVTVABM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2929714.png)
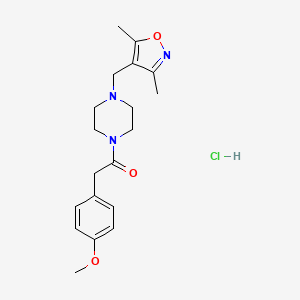
![N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)
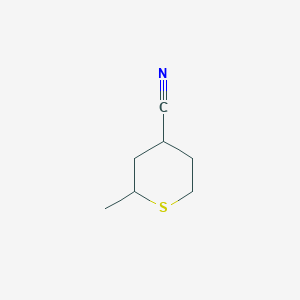
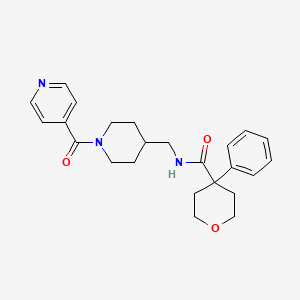
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2929724.png)
![1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929727.png)
![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)

